molecular formula C18H22ClNO2 B13948230 1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol CAS No. 847981-47-9

1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol

Cat. No.: B13948230
CAS No.: 847981-47-9
M. Wt: 319.8 g/mol
InChI Key: YSQWYKYIKMWZAL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol is an organic compound that features a chlorophenoxy group, a pyridinyl group, and a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol typically involves the reaction of 4-chlorophenol with 4,4-dimethyl-2-(3-pyridinyl)-2-pentanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenoxy)-2-(3-pyridinyl)quinazoline
  • N-(6-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}-3-pyridinyl)-2,4-dimethoxybenzamide

Uniqueness

1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

847981-47-9

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

1-(4-chlorophenoxy)-4,4-dimethyl-2-pyridin-3-ylpentan-2-ol

InChI

InChI=1S/C18H22ClNO2/c1-17(2,3)12-18(21,14-5-4-10-20-11-14)13-22-16-8-6-15(19)7-9-16/h4-11,21H,12-13H2,1-3H3

InChI Key

YSQWYKYIKMWZAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(COC1=CC=C(C=C1)Cl)(C2=CN=CC=C2)O

Origin of Product

United States

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